Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- involves several steps. One common method includes the reaction of 5-aminobenzo[b]thiophene-2-carboxylic acid with piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Chemical Reactions Analysis
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Scientific Research Applications
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing drugs targeting specific biological pathways.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom but in an aromatic state.
Piperazine: A six-membered ring with two nitrogen atoms.
Phosphorinane: A six-membered ring with one phosphorus atom.
Arsinane: A six-membered ring with one arsenic atom.
The uniqueness of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- lies in its specific structure, which combines the piperidine ring with a benzo[b]thiophene moiety, providing distinct chemical and biological properties .
Properties
CAS No. |
832102-94-0 |
---|---|
Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
(5-amino-1-benzothiophen-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H16N2OS/c15-11-4-5-12-10(8-11)9-13(18-12)14(17)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7,15H2 |
InChI Key |
RZJDNTBSGPAANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.